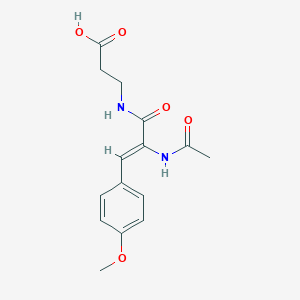
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine, also known as NAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NAPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen and has been synthesized using a variety of methods.
作用機序
The mechanism of action of N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to selectively inhibit COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to have various biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of inflammatory cytokine production, and the induction of apoptosis in cancer cells. N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has also been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases. In addition, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to have analgesic and antipyretic effects, similar to those of naproxen.
実験室実験の利点と制限
One advantage of using N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine in lab experiments is its selectivity for COX-2, which allows for the study of the role of COX-2 in various diseases and conditions. Another advantage is its potential applications in cancer therapy and neuroprotection. However, one limitation of using N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
将来の方向性
There are several future directions for research on N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of research, and the exploration of its mechanism of action and biochemical and physiological effects. In addition, further studies are needed to determine the optimal dosage and administration of N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine in various diseases and conditions.
合成法
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine can be synthesized using a variety of methods, including the reaction of naproxen with N-acetylglycine and the reaction of 4-methoxyphenylacetic acid with N-acetylalanine. The most commonly used method involves the reaction of naproxen with N-acetyl-beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method results in the formation of N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine with a yield of around 60-70%.
科学的研究の応用
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been studied for its potential applications in various fields of research, including cancer therapy, inflammation, and neuroprotection. In cancer therapy, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. In neuroprotection, N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine has been shown to protect against oxidative stress and neuronal damage, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
172798-50-4 |
|---|---|
製品名 |
N-(2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine |
分子式 |
C15H18N2O5 |
分子量 |
306.31 g/mol |
IUPAC名 |
3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H18N2O5/c1-10(18)17-13(15(21)16-8-7-14(19)20)9-11-3-5-12(22-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)/b13-9- |
InChIキー |
XBJBLALDXSAKCQ-LCYFTJDESA-N |
異性体SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCC(=O)O |
SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCC(=O)O |
正規SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCC(=O)O |
同義語 |
3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic ac id |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




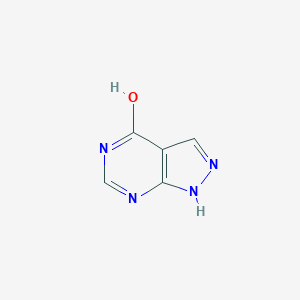

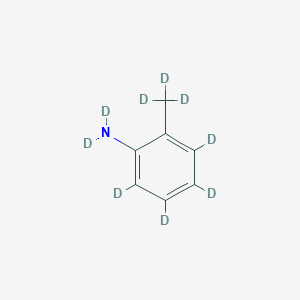
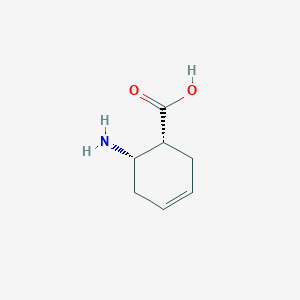
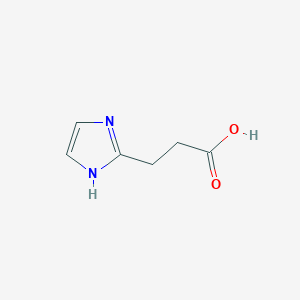


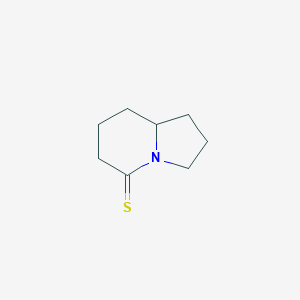


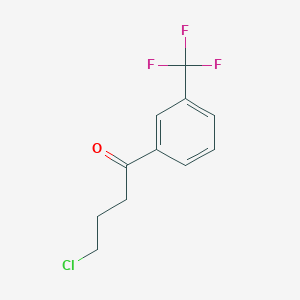
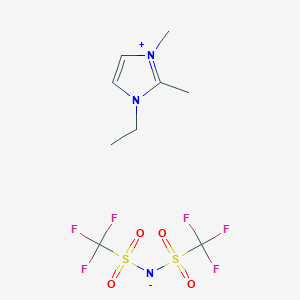
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)